molecular formula C27H29ClN2O5 B12151611 1-[3-(Diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]f uran-2-yl)carbonyl]-3-pyrrolin-2-one

1-[3-(Diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]f uran-2-yl)carbonyl]-3-pyrrolin-2-one

Cat. No.: B12151611
M. Wt: 497.0 g/mol
InChI Key: JNXBXPAUSCQYII-UHFFFAOYSA-N
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Description

1-[3-(Diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diethylamino group, a chlorophenyl group, and a methoxybenzo[d]furan moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1-[3-(Diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolin-2-one derivatives and compounds with diethylamino, chlorophenyl, and methoxybenzo[d]furan groups. Examples include:

  • 1-[3-(Diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one
  • 1-[3-(Diethylamino)propyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one.

Uniqueness

The uniqueness of 1-[3-(Diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H29ClN2O5

Molecular Weight

497.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H29ClN2O5/c1-4-29(5-2)14-7-15-30-23(17-10-12-19(28)13-11-17)22(25(32)27(30)33)24(31)21-16-18-8-6-9-20(34-3)26(18)35-21/h6,8-13,16,23,32H,4-5,7,14-15H2,1-3H3

InChI Key

JNXBXPAUSCQYII-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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